molecular formula C9H11ClN2O3S B579053 N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide CAS No. 17560-53-1

N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide

Cat. No.: B579053
CAS No.: 17560-53-1
M. Wt: 262.708
InChI Key: NFZLMFBWGLETNR-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide is a chemical compound with the molecular formula C₉H₁₁ClN₂O₃S and a molecular weight of 262.71 g/mol . This compound is known for its unique structure, which includes a chloro group, a methyl group, and a sulfamoyl group attached to a phenyl ring, along with an acetamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Mechanism of Action

Target of Action

The primary target of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide is carbonic anhydrase , an enzyme that plays a crucial role in the regulation of pH and fluid balance in the body .

Mode of Action

This compound acts as a carbonic anhydrase inhibitor . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons. This inhibition disrupts the normal physiological processes that depend on this reaction .

Biochemical Pathways

By inhibiting carbonic anhydrase, this compound affects several biochemical pathways. It disrupts the bicarbonate buffering system , leading to a decrease in the transport of carbon dioxide from tissues to the lungs. This can affect processes such as respiration and the regulation of pH in the body .

Pharmacokinetics

Its distribution, metabolism, and excretion would depend on factors such as its lipophilicity, protein binding, and the presence of transporters .

Result of Action

The inhibition of carbonic anhydrase by this compound can lead to a variety of effects at the molecular and cellular levels. These include changes in intracellular pH, disruption of ion transport, and alterations in fluid balance .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution. Similarly, the presence of other substances that bind to carbonic anhydrase could affect the efficacy of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide typically involves the reaction of 5-chloro-2-methylbenzenesulfonamide with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide is utilized in various scientific research fields, including:

Comparison with Similar Compounds

  • N-(5-chloro-2-methylphenyl)acetamide
  • N-(4-sulfamoylphenyl)acetamide
  • N-(2-methyl-4-sulfamoylphenyl)acetamide

Comparison: N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide is unique due to the presence of both chloro and sulfamoyl groups on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and specificity in chemical reactions and biological interactions.

Biological Activity

N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to an acetamide moiety , which is characteristic of many biologically active compounds. The presence of chlorine and methyl groups on the phenyl ring enhances its pharmacological properties. The molecular formula is C₁₃H₁₄ClN₃O₂S, with a molecular weight of approximately 303.78 g/mol.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity, primarily through the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This mechanism is common among sulfonamide derivatives, which have been shown to be effective against various Gram-positive and Gram-negative bacteria.

In vitro studies indicate that this compound demonstrates potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 15.625 to 62.5 μM for different strains .

Anticancer Activity

Recent research highlights the compound's potential as an anticancer agent. It has been observed to induce apoptosis in various cancer cell lines, including colon cancer cells (Caco-2 and HCT-116). The mechanism involves cell cycle arrest at the G2/M phase and the activation of apoptotic pathways, evidenced by increased annexin V-FITC positivity in treated cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Compound Structure Features Biological Activity
This compoundMethyl substitution on phenyl ringAntimicrobial, Anticancer
2-Chloro-N-(4-sulfamoylphenyl)acetamideSimilar sulfonamide structureAntibacterial
2-Chloro-N-(4-sulfamoylbenzyl)acetamideBenzyl substitution instead of phenylAnticancer

The unique combination of substituents influences the compound's interaction with biological targets, enhancing its therapeutic profile .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant bactericidal activity against MRSA strains, outperforming traditional antibiotics in certain assays .
  • Anticancer Potential : In a comparative study on various sulfonamide derivatives, this compound was noted for its ability to inhibit tumor growth in vivo, with a reduction in tumor size observed in treated mice models .
  • Enzyme Inhibition : The compound has also been investigated for its inhibitory effects on carbonic anhydrases (CAs), with promising results indicating selectivity for CA IX over CA II, which is significant for cancer therapy due to CA IX's role in tumor progression .

Properties

IUPAC Name

N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3S/c1-5-3-9(16(11,14)15)7(10)4-8(5)12-6(2)13/h3-4H,1-2H3,(H,12,13)(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZLMFBWGLETNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679708
Record name N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17560-53-1
Record name N-[4-(Aminosulfonyl)-5-chloro-2-methylphenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17560-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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